molecular formula C6H5ClF2N2 B3242794 3-Chloro-4,5-difluoro-1,2-diaminobenzene CAS No. 153505-34-1

3-Chloro-4,5-difluoro-1,2-diaminobenzene

Cat. No.: B3242794
CAS No.: 153505-34-1
M. Wt: 178.57 g/mol
InChI Key: CUEKPFMYASVWIC-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluoro-1,2-diaminobenzene is an organic compound with the molecular formula C6H5ClF2N2. It is a derivative of 1,2-diaminobenzene, where the hydrogen atoms at positions 3, 4, and 5 are substituted by chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,5-difluoro-1,2-diaminobenzene typically involves the halogenation of 1,2-diaminobenzene. One common method includes the reaction of 1,2-diaminobenzene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete halogenation .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-difluoro-1,2-diaminobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

3-Chloro-4,5-difluoro-1,2-diaminobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-difluoro-1,2-diaminobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application .

Comparison with Similar Compounds

Similar Compounds

    1,2-Diamino-4,5-difluorobenzene: Similar structure but lacks the chlorine atom.

    4,5-Dichloro-1,2-diaminobenzene: Similar structure but lacks the fluorine atoms.

    3,4-Difluorobenzene-1,2-diamine: Similar structure but lacks the chlorine atom .

Uniqueness

3-Chloro-4,5-difluoro-1,2-diaminobenzene is unique due to the presence of both chlorine and fluorine atoms, which can impart distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-4,5-difluorobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2/c7-4-5(9)2(8)1-3(10)6(4)11/h1H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEKPFMYASVWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601276703
Record name 3-Chloro-4,5-difluoro-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153505-34-1
Record name 3-Chloro-4,5-difluoro-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153505-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4,5-difluoro-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloro-4,5-difluoro-1,2-diaminobenzene was prepared using an adaptation of the method of Bellamy et al. (Bellamy, F. D. et al., Tetrahedron Lett. 25:839 (1984)) A mixture of 2-chloro-3,4-difluoro-6-nitroaniline (160 mg, 0.767 mmol) and SnCl2 2H2O (0.863 g, 3.84 mmol) was dissolved in 5 mL ethyl acetate and 2 mL absolute ethanol under N2 and heated at 75° C. for 5 h. The reaction was allowed to cool to room temperature and poured into 50 mL H2O. Sufficient sat'd NaHCO3 solution was added (foaming!) to bring the pH to 7. The resulting mixture was extracted with 3×20 mL ethyl acetate and the combined organic extracts washed with 20 mL sat'd NaCl solution. The organic phase was dried (MgSO4), vacuum filtered and the solvent rotary evaporated to yield a brown solid, 124 mg (91%). 1H NMR (CDCl3) δ3.52 (br s, 4H, 2(NH2)); 6.49 (dd, 1H, JHF =7.5, 10.8 Hz, H-6). There was 13% 4,5-difluoro-1,2-diaminobenzene present by NMR.
Quantity
160 mg
Type
reactant
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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